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molecular formula C8H6BrClN2 B1519690 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine CAS No. 1019023-07-4

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Cat. No. B1519690
M. Wt: 245.5 g/mol
InChI Key: TVUSHKLKIHWGLW-UHFFFAOYSA-N
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Patent
US09340564B2

Procedure details

To a stirred solution of 7-Bromo-2-chloromethyl-imidazo[1,2-a]pyridine (0.325 g, 1.326 mmol) in methanol (5 mL), NH3 gas is purged at 0° C. for 30 minutes. The reaction is allowed to stir at room temperature for 16 hours. The solvent is concentrated to afford the title compound (0.315 g). 1H-NMR (400 MHz, DMSO-d6) δ: 4.15 (s, 2H), 7.12-7.15 (dd J1=1.96 Hz, J2=7.24 Hz, 1H), 7.90 (s, 1H), 8.03 (s, 1H), 8.32 (bs, 2H), 8.61 (d, J=7.2 Hz, 1H). LC-MS (m/z): [M+H]=225.9.
Quantity
0.325 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([CH2:11]Cl)[N:10]=[C:4]2[CH:3]=1.[NH3:13]>CO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([CH2:11][NH2:13])[N:10]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
0.325 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C=C(N2)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C=C(N2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.315 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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